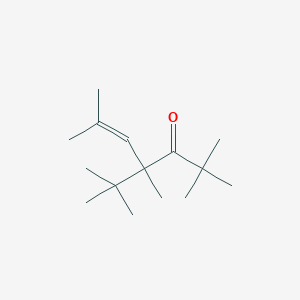
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one is an organic compound with the molecular formula C15H28O It is a ketone characterized by the presence of a tert-butyl group and multiple methyl groups attached to a heptene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with tert-butyl and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with other molecules. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Another ketone with a similar structure but different substituents.
4-tert-Butyl-2,4,6-trimethylheptane: A hydrocarbon with a similar backbone but lacking the ketone functional group.
2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with tert-butyl groups and different functional properties.
Uniqueness
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one is unique due to its specific combination of tert-butyl and methyl groups attached to a heptene backbone with a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
88036-45-7 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
4-tert-butyl-2,2,4,6-tetramethylhept-5-en-3-one |
InChI |
InChI=1S/C15H28O/c1-11(2)10-15(9,14(6,7)8)12(16)13(3,4)5/h10H,1-9H3 |
InChIキー |
NMYXSIMCAMYEED-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(C)(C(=O)C(C)(C)C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
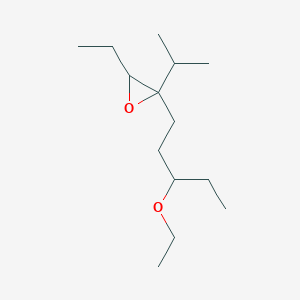
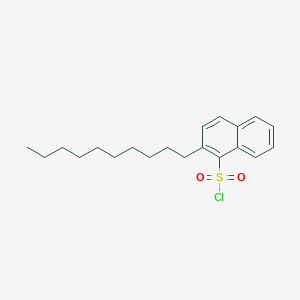
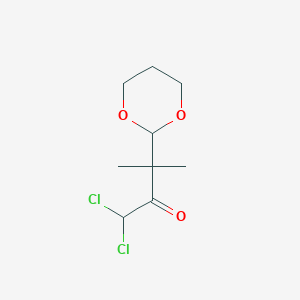
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)
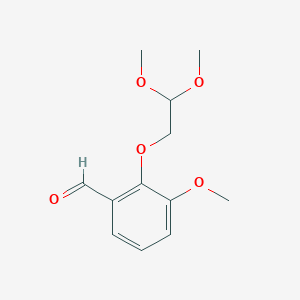




![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
